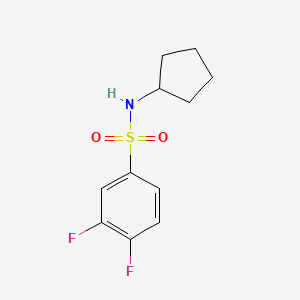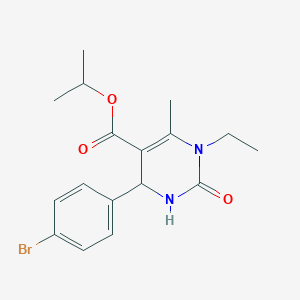
N-cyclopentyl-3,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3,4-difluorobenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, which play a crucial role in the immune system and hematopoiesis. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-cyclopentyl-3,4-difluorobenzenesulfonamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. N-cyclopentyl-3,4-difluorobenzenesulfonamide binds to the ATP-binding site of JAKs and prevents their activation, thereby inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
N-cyclopentyl-3,4-difluorobenzenesulfonamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also reduces the number of activated T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. N-cyclopentyl-3,4-difluorobenzenesulfonamide has been shown to be well-tolerated in clinical trials, with minimal adverse effects.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-3,4-difluorobenzenesulfonamide is a potent and selective inhibitor of JAK enzymes, making it an ideal tool for studying the JAK-STAT signaling pathway. It has been used in preclinical studies to investigate the role of JAKs in various diseases, such as cancer and autoimmune diseases. However, N-cyclopentyl-3,4-difluorobenzenesulfonamide has limitations in terms of its specificity, as it can also inhibit other kinases, such as JAK3 and TYK2.
Future Directions
There are several future directions for the research and development of N-cyclopentyl-3,4-difluorobenzenesulfonamide. One direction is to investigate its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore the combination of N-cyclopentyl-3,4-difluorobenzenesulfonamide with other drugs, such as biologics, to enhance its efficacy. Finally, there is a need to further elucidate the mechanism of action of N-cyclopentyl-3,4-difluorobenzenesulfonamide and its effects on the immune system.
Synthesis Methods
The synthesis of N-cyclopentyl-3,4-difluorobenzenesulfonamide involves several steps starting from commercially available starting materials. The first step involves the reaction of cyclopentylmagnesium bromide with 3,4-difluorobenzene sulfonyl chloride to yield N-cyclopentyl-3,4-difluorobenzenesulfonamide. The product is then purified by recrystallization to obtain N-cyclopentyl-3,4-difluorobenzenesulfonamide in high purity.
Scientific Research Applications
N-cyclopentyl-3,4-difluorobenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-cyclopentyl-3,4-difluorobenzenesulfonamide works by inhibiting the JAK-STAT signaling pathway, which is involved in the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-cyclopentyl-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEFVKQOBDCBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3,4-difluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4985799.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-4-methylbenzamide](/img/structure/B4985807.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
amine oxalate](/img/structure/B4985821.png)
![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B4985862.png)
![8-[3-(2-chloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B4985865.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)

![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)